Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-
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Overview
Description
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a complex organic compound that features a unique combination of thiazole, thiophene, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- typically involves the formation of the thiazole and thiophene rings followed by their functionalization and coupling with the trimethoxyphenyl group. Common synthetic methods include:
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Thiophene Formation: Thiophene rings are often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or thiophene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It can inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, leading to oxidative stress and apoptosis in cancer cells.
Signal Transduction: The compound affects signal transduction pathways by down-regulating proteins like ERK2 and inhibiting their phosphorylation.
Comparison with Similar Compounds
Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- can be compared with other similar compounds:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral properties.
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and are used as anti-inflammatory and anesthetic agents.
Trimethoxyphenyl Derivatives: Compounds like colchicine and combretastatin feature the trimethoxyphenyl group and are known for their anticancer activities.
Properties
Molecular Formula |
C17H16N2O4S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-amino-2-thiophen-3-yl-1,3-thiazol-5-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H16N2O4S2/c1-21-11-6-10(7-12(22-2)14(11)23-3)13(20)15-16(18)19-17(25-15)9-4-5-24-8-9/h4-8H,18H2,1-3H3 |
InChI Key |
GBHRUDHWUPTKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(N=C(S2)C3=CSC=C3)N |
Origin of Product |
United States |
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